molecular formula C22H25N3O3 B4510646 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B4510646
M. Wt: 379.5 g/mol
InChI Key: SUGUTLHDAIJZMZ-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic compound featuring a methoxy-substituted indole core linked via an ethanone bridge to a 4-(2-methoxyphenyl)piperazine moiety. This structural architecture aligns it with a class of arylpiperazine derivatives, which are extensively studied for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors.

Properties

IUPAC Name

2-(7-methoxyindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-27-19-8-4-3-7-18(19)23-12-14-24(15-13-23)21(26)16-25-11-10-17-6-5-9-20(28-2)22(17)25/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGUTLHDAIJZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with a piperazine derivative under basic conditions.

    Final Coupling Step: The final coupling step involves the reaction of the methoxy-indole derivative with the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Hydroxylated derivatives of the original compound.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Functionalized derivatives with various substituents on the indole or piperazine rings.

Scientific Research Applications

2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological or psychiatric disorders.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study the interactions of indole derivatives with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological targets. Generally, indole derivatives can interact with various receptors, enzymes, and ion channels. The piperazine moiety may enhance its binding affinity and selectivity for certain targets. The compound may modulate neurotransmitter systems, inhibit specific enzymes, or interact with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Receptor Interactions

Compound Name Core Structure Piperazine Substituent Indole/Other Substituent Primary Activity Key Data
Target Compound 7-Methoxyindole-ethanone 4-(2-Methoxyphenyl) 7-Methoxyindole Antipsychotic (predicted) QSAR-predicted QPlogBB/EA
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone (3c) Biphenyl-ethanone 4-(2-Methoxyphenyl) Biphenyl Antipsychotic IC₅₀ (D2/5-HT₂A): 12 nM/18 nM
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) Arylsulfonylindole-ethanol 4-(2-Methoxyphenyl) 1-Tosylindole 5-HT6 Receptor Antagonist pKi = 7.87; IC₅₀ = 32 nM (4j)
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol (8a) Benzothiophene-propanol 4-Phenyl 4,7-Dimethoxybenzothio Antiproliferative N/A (synthetic focus)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone Indole-ethanone 4-(2-Methoxyphenyl) 2-Methylindole Undisclosed (structural analog) ChemSpider ID: 871678-06-7

Key Observations:

Piperazine Substituents : The 4-(2-methoxyphenyl)piperazine group is a common feature in antipsychotic candidates (e.g., 3c) and 5-HT6 antagonists (e.g., 4b, 4g). This substituent enhances binding to dopamine D2 and serotonin receptors due to its electron-donating methoxy group, which stabilizes receptor interactions .

Indole Modifications: Replacement of the biphenyl group in 3c with a 7-methoxyindole (target compound) may alter receptor selectivity.

Functional Group Variations: Ethanol derivatives (e.g., 4b) show higher 5-HT6 antagonism (IC₅₀ = 32 nM) compared to ethanone-linked compounds, suggesting hydroxyl groups enhance receptor affinity .

Pharmacological and Computational Studies

Table 2: Comparative Pharmacological Profiles

Compound Name Anti-Dopaminergic Activity Anti-Serotonergic Activity Catalepsy Induction Computational Insights (QSAR)
Target Compound Predicted high Predicted moderate Low (predicted) QPlogBB: ~0.5 (brain penetration)
3c IC₅₀ = 12 nM (D2) IC₅₀ = 18 nM (5-HT₂A) Low EA (electron affinity) correlates with D2 binding
3k (2,3-dichlorophenyl analog of 3c) IC₅₀ = 8 nM (D2) IC₅₀ = 14 nM (5-HT₂A) Moderate Higher EA improves potency but increases catalepsy
4j (naphthalenesulfonylindole) N/A N/A N/A 5-HT6 pKi = 7.83; IC₅₀ = 32 nM

Key Findings:

  • QSAR Correlations: For biphenyl-ethanone analogs (e.g., 3c, 3k), electron affinity (EA) and brain/blood partition coefficients (QPlogBB) strongly predict anti-dopaminergic activity. The target compound’s 7-methoxyindole may optimize these parameters for reduced side effects .
  • Catalepsy Reduction : Compounds with 2-methoxyphenylpiperazine (e.g., 3c, target compound) exhibit lower catalepsy than chlorophenyl analogs (e.g., 3k), likely due to reduced D2 receptor overactivity .
  • Functional Assays: 5-HT6 antagonists like 4j show sub-100 nM potency, highlighting the versatility of arylpiperazine-ethanone scaffolds in targeting diverse receptors .

Biological Activity

The compound 2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has garnered attention in recent years for its potential biological activities. This article reviews the current literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and piperazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
Indole Derivative A15.625Bactericidal
Piperazine Derivative B62.5Bacteriostatic

The compound's activity is believed to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to cell death .

Anticancer Activity

The anticancer potential of similar indole-piperazine compounds has been explored extensively. For example, studies have reported that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.

Cell LineIC50 (μM)Mechanism
A-431 (Skin Cancer)5.0Caspase activation
MCF-7 (Breast Cancer)7.5Cell cycle arrest

These findings suggest that the compound may possess significant cytotoxic effects against various cancer types, warranting further investigation into its therapeutic potential .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, may contribute to neuropharmacological effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound against clinical isolates of MRSA. The results demonstrated a minimum inhibitory concentration (MIC) of 31.108 μg/mL, indicating strong potential for treating resistant infections .

Case Study 2: Anticancer Properties

In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability (IC50 = 7.5 μM). Flow cytometry analysis showed an increase in apoptotic cells, suggesting a strong anticancer effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(7-methoxy-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.